molecular formula C21H19FN2O4S B12386387 Hsd17B13-IN-27

Hsd17B13-IN-27

Cat. No.: B12386387
M. Wt: 414.5 g/mol
InChI Key: JWIBLVIOAXHHLW-UHFFFAOYSA-N
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Description

Hsd17B13-IN-27 is a small molecule inhibitor targeting the enzyme hydroxysteroid 17-beta-dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in the liver and has been implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). The inhibition of HSD17B13 has shown potential in reducing liver inflammation and fibrosis, making this compound a promising candidate for therapeutic development .

Preparation Methods

The synthesis of Hsd17B13-IN-27 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired substituents. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for large-scale production, and ensuring compliance with regulatory standards for pharmaceutical manufacturing.

Chemical Reactions Analysis

Hsd17B13-IN-27 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions). The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions employed .

Scientific Research Applications

Hsd17B13-IN-27 has a wide range of scientific research applications, including:

Mechanism of Action

Hsd17B13-IN-27 exerts its effects by binding to the active site of HSD17B13, thereby inhibiting its enzymatic activity. This inhibition prevents the conversion of substrates involved in lipid metabolism, leading to a reduction in lipid droplet formation and accumulation in the liver. The molecular targets and pathways involved include the NAD+ cofactor and the lipid/detergent molecules that interact with the enzyme .

Comparison with Similar Compounds

Hsd17B13-IN-27 can be compared with other similar compounds, such as BI-3231, which is another potent and selective HSD17B13 inhibitor. While both compounds target the same enzyme, this compound may have unique structural features or binding affinities that differentiate it from other inhibitors. Similar compounds include:

This compound stands out due to its specific binding interactions and potential therapeutic applications in liver diseases.

Properties

Molecular Formula

C21H19FN2O4S

Molecular Weight

414.5 g/mol

IUPAC Name

3-[(3-fluoro-4-hydroxybenzoyl)amino]-N-[2-(2-methoxyphenyl)ethyl]thiophene-2-carboxamide

InChI

InChI=1S/C21H19FN2O4S/c1-28-18-5-3-2-4-13(18)8-10-23-21(27)19-16(9-11-29-19)24-20(26)14-6-7-17(25)15(22)12-14/h2-7,9,11-12,25H,8,10H2,1H3,(H,23,27)(H,24,26)

InChI Key

JWIBLVIOAXHHLW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C2=C(C=CS2)NC(=O)C3=CC(=C(C=C3)O)F

Origin of Product

United States

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